molecular formula C9H17N3 B13240990 octahydro-1H-indole-1-carboximidamide

octahydro-1H-indole-1-carboximidamide

Cat. No.: B13240990
M. Wt: 167.25 g/mol
InChI Key: FZTAWHSKHRDTDB-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-1-carboximidamide is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and drugs This compound, in particular, is known for its unique structure, which includes a fully saturated indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indole-1-carboximidamide typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of indole-1-carboximidamide under high pressure and temperature conditions. This process requires a suitable catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out in a solvent like ethanol or methanol to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The carboximidamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Octahydro-1H-indole-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of octahydro-1H-indole-1-carboximidamide involves its interaction with various molecular targets. The carboximidamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group instead of a carboximidamide group.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

Octahydro-1H-indole-1-carboximidamide is unique due to its fully saturated indole ring and the presence of the carboximidamide group. This combination of features gives it distinct chemical reactivity and potential applications that differ from other indole derivatives. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide

InChI

InChI=1S/C9H17N3/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h7-8H,1-6H2,(H3,10,11)

InChI Key

FZTAWHSKHRDTDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCN2C(=N)N

Origin of Product

United States

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